2-[(2-anilinobenzoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-[(2-anilinobenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-19(22-18-13-7-5-11-16(18)20(24)25)15-10-4-6-12-17(15)21-14-8-2-1-3-9-14/h1-13,21H,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHFROICPFWBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Cyclization Issues: 2-Acylaminobenzoic acids (e.g., C6–C16 analogs) face intramolecular cyclization during synthesis, forming benzoxazinones instead of desired benzamides . In contrast, the target compound’s one-pot method avoids this via optimized conditions.
- Substituent Effects: Electron-withdrawing groups (e.g., chlorine in 2-amino-4-chloro analog) enhance hydrogen-bonding but complicate derivatization. Methoxy groups (e.g., 2-(2-methoxyphenylamino) analog) may improve solubility but reduce reactivity.
Physicochemical Properties
The molecular weight, solubility, and stability of these compounds vary with substituents:
Key Trends :
- Hydrogen Bonding: Carboxylic acid and amide groups in the target compound promote dimerization (observed in 2-amino-4-chloro analog), impacting solubility and crystal packing.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-anilinobenzoyl)amino]benzoic acid, and what critical reaction conditions should be optimized?
The synthesis typically involves multi-step reactions starting with 2-aminobenzoic acid derivatives. A common approach includes:
- Step 1 : Coupling 2-aminobenzoic acid with phthalic anhydride under reflux in acetic acid to form the intermediate benzoylated product.
- Step 2 : Introducing an aniline group via nucleophilic substitution or amide bond formation, using coupling agents like EDCI or DCC in anhydrous DMF .
- Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:anhydride) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential .
Q. How should researchers characterize the crystalline structure of this compound, and which analytical techniques are most effective?
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (SHELXL/SHELXS) for structure solution and refinement. Ensure high-resolution data (R-factor < 0.05) by optimizing crystal growth in polar aprotic solvents (e.g., DMSO) .
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H···O) using graph-set notation (e.g., S(6) motifs) and validate with software like Mercury or OLEX2 .
- Complementary techniques : Pair SC-XRD with FT-IR (amide I/II bands at 1650–1550 cm⁻¹) and NMR (¹H/¹³C shifts for aromatic protons) to confirm functional groups .
Advanced Research Questions
Q. How can computational chemistry methods like density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- DFT setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate molecular orbitals, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for reactions like amide hydrolysis or electrophilic substitution .
- Thermochemical analysis : Compare computed atomization energies (ΔE) with experimental calorimetry data (e.g., via bomb calorimetry) to validate accuracy. Average deviations <3 kcal/mol indicate reliable predictions .
- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate reactivity in polar solvents (e.g., water, DMF) and correlate with experimental kinetic data .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?
- Standardize assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., IC50 reference compounds). Discrepancies in IC50 values may arise from variable protein expression levels or assay pH .
- Metabolite profiling : Employ LC-MS/MS to identify degradation products (e.g., hydrolyzed benzoic acid derivatives) that may interfere with activity measurements .
- Structural analogs : Compare activity trends with derivatives (e.g., fluorinated or methylated analogs) to isolate pharmacophore contributions. For example, substituting the aniline group with electron-withdrawing groups (e.g., –NO₂) can enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
